molecular formula C14H12F3NO2 B15090892 3-Amino-4-methoxy-3'-(trifluoromethoxy)biphenyl

3-Amino-4-methoxy-3'-(trifluoromethoxy)biphenyl

Cat. No.: B15090892
M. Wt: 283.24 g/mol
InChI Key: HHAKRMNRCVOKIV-UHFFFAOYSA-N
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Description

3-Amino-4-methoxy-3'-(trifluoromethoxy)biphenyl ( 1261876-35-0) is a biphenyl derivative of interest in chemical research and development. This compound has a molecular formula of C14H12F3NO2 and a molecular weight of 283.24 g/mol . Its structure features a methoxy group and an amino group on one phenyl ring, and a trifluoromethoxy group on the second ring. The presence of both amino and trifluoromethyl motifs makes this compound a potential intermediate for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Researchers may explore its utility as a building block for pharmaceuticals, agrochemicals, or functional materials. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C14H12F3NO2

Molecular Weight

283.24 g/mol

IUPAC Name

2-methoxy-5-[3-(trifluoromethoxy)phenyl]aniline

InChI

InChI=1S/C14H12F3NO2/c1-19-13-6-5-10(8-12(13)18)9-3-2-4-11(7-9)20-14(15,16)17/h2-8H,18H2,1H3

InChI Key

HHAKRMNRCVOKIV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=CC=C2)OC(F)(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-methoxy-3’-(trifluoromethoxy)biphenyl typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through techniques such as recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-methoxy-3’-(trifluoromethoxy)biphenyl can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a carboxylic acid, while reduction of a nitro group results in an amino group.

Scientific Research Applications

3-Amino-4-methoxy-3’-(trifluoromethoxy)biphenyl has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-4-methoxy-3’-(trifluoromethoxy)biphenyl involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their synthetic parameters, and biological relevance:

Compound Name Substituents (Positions) Synthesis Yield Purity Biological Activity/Application Reference
3-Amino-4-methoxy-3'-(trifluoromethoxy)biphenyl 3-Amino, 4-Methoxy (Ring A); 3'-Trifluoromethoxy (Ring B) Not reported Not reported Intermediate for benzamide synthesis (e.g., neurological drug candidates)
D2 : 4′-(Trifluoromethoxy)-N-(4-(Trifluoromethoxy)phenyl)-[1,1′-Biphenyl]-4-Sulfonamide 4-Sulfonamide (Ring A); 4'-Trifluoromethoxy (Ring B) Not specified 95.3% Fluorescent ligand (potential diagnostic applications)
2-Iodo-N-(4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-yl)benzamide 3-Amino (Ring A); 4'-Trifluoromethoxy (Ring B); 2-Iodobenzamide 35% Not reported Intermediate for motor neuron disease therapeutics
7n : DHODH Inhibitor with 3’-Trifluoromethoxy 3’-Trifluoromethoxy (Ring B); heterocyclic oxadiazole scaffold Not specified Not reported Potent dihydroorotate dehydrogenase (DHODH) inhibitor (comparable to BQN)
B16 : Methyl 4'-(furan-3-yl)-2-(3-(trifluoromethoxy)benzamido)-[1,1'-biphenyl]-4-carboxylate 4'-Furan (Ring B); 2-Benzamido (Trifluoromethoxy); 4-Carboxylate 64% Not reported High-yield synthetic intermediate for structure-activity studies

Substituent Effects on Reactivity and Yield

  • Amino vs. Sulfonamide Groups: The target compound’s amino group facilitates nucleophilic reactions (e.g., amide bond formation), whereas sulfonamide-containing analogs like D2 exhibit higher purity (95.3%) due to optimized Suzuki coupling conditions .
  • Trifluoromethoxy Position : The 3’-trifluoromethoxy group in the target compound and 7n enhances enzyme-binding affinity compared to 4’-substituted analogs (e.g., D2 ), as seen in 7n ’s potent DHODH inhibition .
  • Methoxy Group Influence: The 4-methoxy group in the target compound may reduce metabolic degradation compared to non-ether analogs, similar to methoxy-substituted neurotransmitters .

Biological Activity

3-Amino-4-methoxy-3'-(trifluoromethoxy)biphenyl is an organic compound characterized by its unique biphenyl structure, which includes an amino group, a methoxy group, and a trifluoromethoxy group. This compound has garnered attention in medicinal chemistry and materials science due to its potential biological activities, particularly in antimicrobial and anticancer applications.

  • Molecular Formula : C15_{15}H14_{14}F3_{3}N1_{1}O2_{2}
  • Molecular Weight : Approximately 310.28 g/mol
  • Structural Features :
    • Amino Group : Contributes to hydrogen bonding.
    • Methoxy Group : Enhances lipophilicity.
    • Trifluoromethoxy Group : Increases stability and membrane permeability.

The biological activity of 3-Amino-4-methoxy-3'-(trifluoromethoxy)biphenyl is believed to involve the modulation of enzyme or receptor activity. The trifluoromethoxy group significantly enhances the compound's ability to penetrate biological membranes, which may facilitate interactions with intracellular targets.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of the trifluoromethoxy group enhances the compound's efficacy against various bacterial strains by improving membrane penetration.

Anticancer Activity

Preliminary studies suggest that 3-Amino-4-methoxy-3'-(trifluoromethoxy)biphenyl may possess anticancer properties. Its structural similarity to known anticancer agents suggests potential pathways for further research into its efficacy against cancer cell lines.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
3-Amino-4-methoxy-3'-(trifluoromethyl)phenylLacks biphenyl coreSimilar amino and methoxy groups
4-Methoxy-3'-(trifluoromethyl)biphenylLacks amino groupRetains trifluoromethyl substitution
3-Amino-4-methoxyphenylLacks trifluoromethyl groupContains similar amino and methoxy substitutions

The unique combination of functional groups in 3-Amino-4-methoxy-3'-(trifluoromethoxy)biphenyl provides distinct chemical properties that enhance its stability and lipophilicity compared to similar compounds.

Case Studies and Research Findings

  • Antimicrobial Activity Study :
    A study evaluated the antimicrobial efficacy of various substituted biphenyl derivatives, including 3-Amino-4-methoxy-3'-(trifluoromethoxy)biphenyl. Results indicated significant antibacterial activity against Gram-positive and Gram-negative bacteria, showcasing its potential as a therapeutic agent in infectious diseases .
  • Anticancer Research :
    In vitro studies have shown that compounds with similar structural motifs exhibit cytotoxic effects on cancer cell lines. Further exploration into the specific mechanisms by which 3-Amino-4-methoxy-3'-(trifluoromethoxy)biphenyl induces apoptosis in cancer cells is warranted .

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